1-Ethylhept-4-enyl acetate

Description

However, the available data covers structurally and functionally related acetate esters, including ethyl 2-phenylacetoacetate, vinyl acetate, megestrol acetate, and zinc acetate.

Properties

CAS No. |

93963-09-8 |

|---|---|

Molecular Formula |

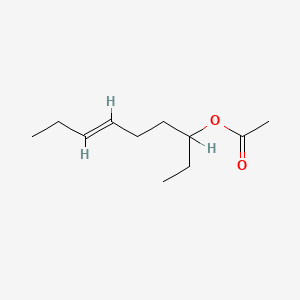

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-non-6-en-3-yl] acetate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h6-7,11H,4-5,8-9H2,1-3H3/b7-6+ |

InChI Key |

PQEGICQGPZVNDX-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C=C/CCC(CC)OC(=O)C |

Canonical SMILES |

CCC=CCCC(CC)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetate Compounds

Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃)

- Structure : Features a phenyl group and an acetylated ester chain, enabling reactivity in organic synthesis (e.g., as a precursor for phenyl ethers) .

- Applications : Used in pharmaceutical and agrochemical synthesis due to its ketone and ester functional groups .

- Key Data : CAS 5413-05-8; molecular weight 206.24 g/mol .

Vinyl Acetate (C₄H₆O₂)

- Structure: A monomer with a vinyl group (-CH₂-CH₂-) and acetate ester, enabling polymerization .

- Applications : Key component in polyvinyl acetate (PVA) for adhesives, paints, and plastics. Its copolymerization with ethylene or acrylates enhances material flexibility .

- Properties : Liquid at room temperature; forms stable latex suspensions when copolymerized with hydrophilic polymers .

Megestrol Acetate (C₂₄H₃₂O₄)

- Structure : A synthetic steroidal ester with a progesterone-like backbone, modified for enhanced bioavailability .

- Applications : Antineoplastic and appetite-stimulant drug; acts via hormonal receptor modulation .

- Safety : Requires strict handling protocols due to flammability and regulatory restrictions .

Zinc Acetate (Zn(CH₃COO)₂)

- Structure: Inorganic metal acetate with ionic bonding between Zn²⁺ and acetate ions .

- Applications : Used in dietary supplements, wood preservatives, and electronic studies (e.g., RIXS spectroscopy of aqueous solutions) .

Data Table: Comparative Overview of Acetate Derivatives

Structural and Functional Insights

- Ester Reactivity : Ethyl 2-phenylacetoacetate and vinyl acetate highlight the versatility of ester groups in forming polymers or facilitating nucleophilic substitutions. In contrast, zinc acetate’s ionic nature limits its use in organic synthesis but enhances stability in aqueous environments .

- Bioactivity : Megestrol acetate’s steroid backbone contrasts with smaller acetates, emphasizing how molecular complexity dictates pharmacological vs. industrial applications .

- Hypothetical Analysis of 1-Ethylhept-4-enyl Acetate : If structurally analogous to ethyl 2-phenylacetoacetate, it might serve as a flavor/fragrance intermediate or polymerization modifier. Its ethyl-heptenyl chain could impart unique solubility or volatility properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.